GPR40 Agonist Potency vs. GW9508
3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exhibits an EC50 of 30 nM at the human GPR40 (FFA1) receptor, as measured by FLIPR calcium flux assay in CHO cells [1]. This represents a 1.7-fold improvement in potency compared to the widely used reference agonist GW9508, which has a reported EC50 of ~50 nM (pEC50 7.32) in the same assay system . The compound also demonstrates a Ki of 32 nM in competitive binding assays against a radiolabeled GPR40 ligand [1]. This 20 nM difference in EC50 translates to a potentially meaningful reduction in the required concentration to achieve half-maximal receptor activation, a key consideration in both in vitro pharmacological studies and in vivo efficacy models.
| Evidence Dimension | GPR40 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 30 nM |
| Comparator Or Baseline | GW9508: EC50 = 50 nM |
| Quantified Difference | Target is 1.7-fold more potent (20 nM lower EC50) |
| Conditions | Human GPR40 receptor expressed in CHO cells; intracellular calcium flux measured by FLIPR assay; 90 sec readout. |
Why This Matters
For researchers developing GPR40-targeted therapies for type 2 diabetes or metabolic disorders, this potency advantage may reduce compound usage in assays and improve in vivo dosing efficiency relative to GW9508.
- [1] BindingDB. (n.d.). BDBM50382540 (CHEMBL2022577). Affinity Data: EC50 30 nM, Ki 32 nM for human GP40 receptor. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382540 View Source
